

Eprinomectin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *eprin*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure, chemical properties, and mechanism of action of **eprinomectin**. The information is curated for professionals in research, science, and drug development, with a focus on presenting quantitative data in a structured format, outlining experimental methodologies, and visualizing key pathways.

Molecular Structure of Eprinomectin

Eprinomectin is a semi-synthetic derivative of the avermectin family, a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.^{[1][2][3]} It is specifically 4"-deoxy-4"-epiacetylamino-avermectin B1.^[1]

Commercially, **eprinomectin** is a mixture of two homologous components:

- **Eprinomectin B1a** (≥90%)
- **Eprinomectin B1b** (≤10%)^{[1][2][4]}

These two components differ by a single methylene group at the C26 position.^[1] The purity of **eprinomectin** is typically 95% or greater and is commonly determined using High-Performance Liquid Chromatography (HPLC).^{[1][5]}

A two-dimensional representation of the major component, **Eprinomectin B1a**, is provided below.

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Caption: Molecular structure of **eprinomectin B1a**.

Key Structural Features

The core structure of **eprinomectin** consists of a complex polycyclic lactone (a macrocycle) derived from the natural product avermectin, which is produced by the fermentation of the soil actinomycete *Streptomyces avermitilis*.^[6] The semi-synthetic modification involves the replacement of the hydroxyl group at the 4" position of the oleandrose sugar moiety with an epi-acetylamino group.^[6]

Chemical and Physical Properties

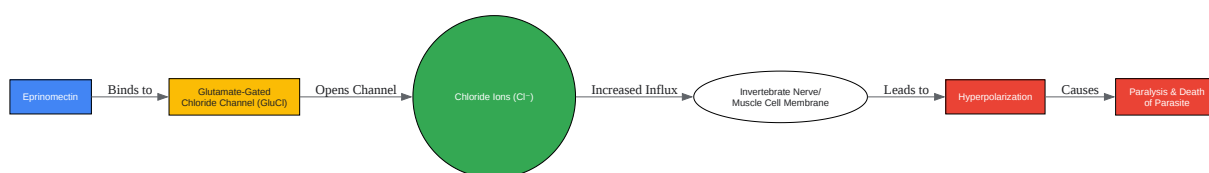
A summary of the key chemical and physical properties of **eprinomectin** is presented in the table below, providing a consolidated view for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	B1a: C ₅₀ H ₇₅ NO ₁₄ B1b: C ₄₉ H ₇₃ NO ₁₄	[5] [6] [7]
Molecular Weight	B1a: ~914.1 g/mol B1b: ~900.1 g/mol	[5] [7] [8]
Physical State	White to pale yellow crystalline solid/powder.	[2] [5] [6]
Melting Point	163.3-165.7 °C (or 164 °C)	[4] [6] [9]
Solubility	Organic Solvents: Soluble in ethanol, DMSO, dimethylformamide, and methanol (~30 mg/mL). Water: Limited solubility (3.5 mg/L at 20°C, pH 7).	[3] [5] [6]
Octanol-Water Partition Coefficient (Log P)	5.4	[6]
Stability	Stable as a lyophilized powder for at least 12 months at -20°C. [3] It undergoes degradation under acidic, basic, oxidative, thermal, and photolytic stress. [10] Rapid photodegradation occurs in water. [11]	[3] [10] [11]
UV Absorption Maximum (λ _{max})	246 nm	[5]

Mechanism of Action

The primary mechanism of action of **epirinomectin** is consistent with other members of the avermectin class, targeting the nervous system of invertebrate parasites.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[11\]](#)[\[12\]](#)

Eprinomectin acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCl_s), which are found in the nerve and muscle cells of invertebrates.[11][12] The binding of **eprinomectin** to these channels leads to an increased and persistent influx of chloride ions into the cells. This results in hyperpolarization of the cell membrane, which in turn disrupts nerve signal transmission, leading to flaccid paralysis and eventual death of the parasite.[11][12] **Eprinomectin** may also interact with gamma-aminobutyric acid (GABA)-gated chloride channels.[11][12] The high margin of safety in mammals is attributed to the absence of glutamate-gated chloride channels and the low affinity of avermectins for mammalian ligand-gated chloride channels.[12]



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Caption: Mechanism of action of **eprinomectin** on invertebrate nerve and muscle cells.

Experimental Protocols

The characterization and quantification of **eprinomectin** rely on several key analytical techniques. Below are detailed methodologies for commonly cited experiments.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of **eprinomectin** and quantifying its components.

Objective: To separate and quantify **eprinomectin** B1a and B1b.

Instrumentation:

- High-Performance Liquid Chromatograph
- UV Detector or Fluorescence Detector

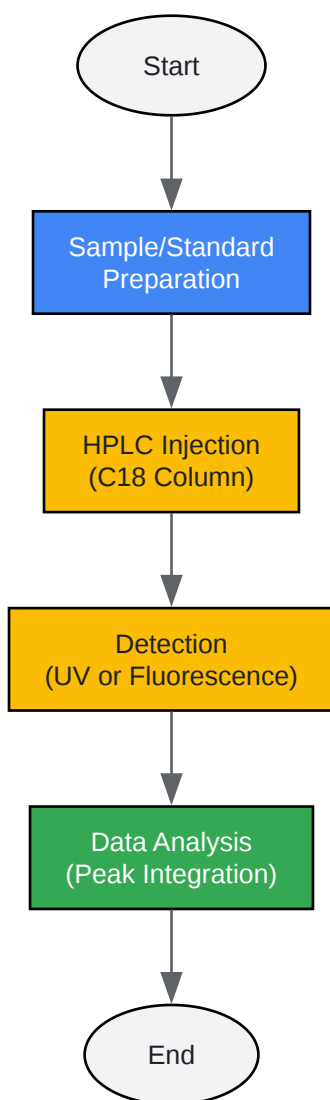
Materials:

- **Eprinomectin** standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- (For fluorescence detection) Trifluoroacetic anhydride and 1-methylimidazole for derivatization.

Procedure:

- Standard and Sample Preparation:
 - Prepare a stock solution of the **eprinomectin** reference standard in methanol.
 - Prepare working standards by diluting the stock solution with the mobile phase.
 - Dissolve the **eprinomectin** sample in methanol to a known concentration.
- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μ L.

- Detection:
 - UV Detection: 245 nm.[\[13\]](#)
 - Fluorescence Detection: For higher sensitivity, a pre-column derivatization step is required. The avermectins are dehydrated to form a fluorescent derivative.[\[13\]](#)
 - Derivatization: React the sample with a mixture of trifluoroacetic anhydride and 1-methylimidazole.
 - Excitation Wavelength: 365 nm.
 - Emission Wavelength: 475 nm.[\[13\]](#)
- Data Analysis:
 - Identify the peaks for **eprinomectin** B1a and B1b based on the retention times of the standards.
 - Calculate the percentage of each component by comparing the peak areas.
 - Quantify the total **eprinomectin** concentration by comparing the sample peak areas to a standard curve.



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Caption: General workflow for HPLC analysis of **eprinomectin**.

Forced Degradation Study

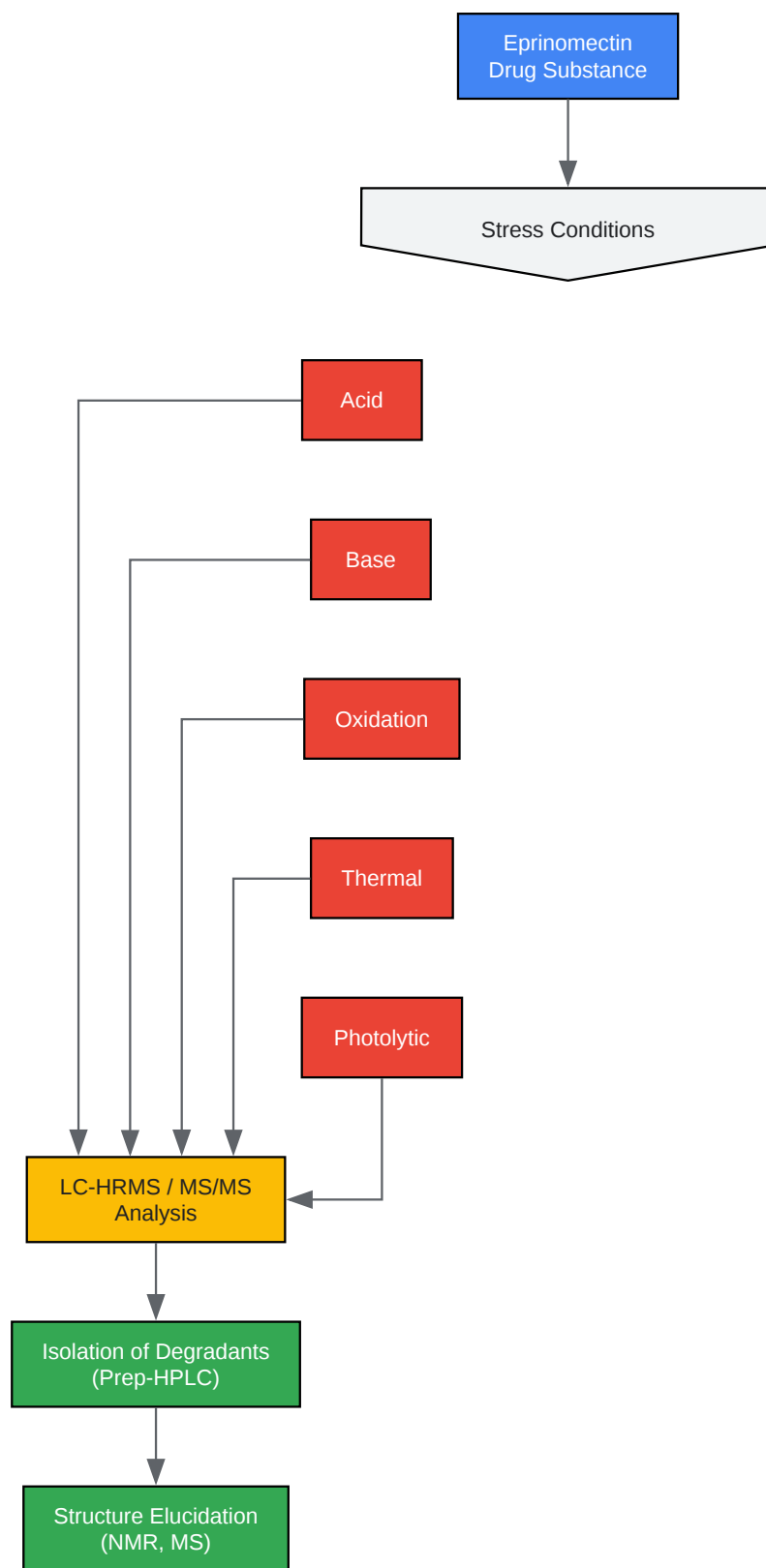
This protocol is based on ICH guidelines to assess the stability of **eprinomectin** under various stress conditions.[10]

Objective: To identify potential degradation products and pathways of **eprinomectin**.

Methodology:

- Stress Conditions: Subject the **eprinomectin** drug substance to the following conditions:

- Acid Hydrolysis: 0.1 M HCl at 60°C.
- Base Hydrolysis: 0.1 M NaOH at room temperature.
- Oxidative Degradation: 3% H₂O₂ at room temperature.
- Thermal Degradation: 105°C for a specified duration.
- Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light.
- Sample Analysis:
 - At various time points, withdraw samples from each stress condition.
 - Neutralize acidic and basic samples.
 - Analyze the samples using a stability-indicating method, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Tandem Mass Spectrometry (MS/MS).
- Characterization of Degradants:
 - Isolate the major degradation products using preparative HPLC.
 - Elucidate the structures of the isolated degradants using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[\[10\]](#)



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Caption: Workflow for a forced degradation study of **eprinomectin**.

Synthesis and Production

Eprinomectin is produced through a semi-synthetic process that begins with the fermentation of *Streptomyces avermitilis* to produce avermectin B1 (a mixture of B1a and B1b).[6] This natural product then undergoes chemical modifications to introduce the 4"-epi-acetyl amino group, enhancing its pharmacokinetic properties, particularly reducing its partitioning into milk.[2][6] The synthesis involves multiple steps of purification, esterification, and oxidation under controlled conditions to ensure high purity and potency.[6] A novel synthesis route has been developed that proceeds via reductive amination and advantageously avoids the need for chromatographic purification.[14]

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